
Acetonitrile, (p-chloroanilino)phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile, (p-chloroanilino)phenyl-, is a compound that combines the properties of acetonitrile and p-chloroaniline Acetonitrile is a simple organic nitrile with the formula CH₃CN, while p-chloroaniline is an aromatic amine with a chlorine substituent at the para position
準備方法
Synthetic Routes and Reaction Conditions
The preparation of acetonitrile, (p-chloroanilino)phenyl-, typically involves the reaction of p-chloroaniline with acetonitrile under specific conditions. One common method is the electrochemical oxidation of p-chloroaniline in a water/acetonitrile mixture. This process involves cyclic voltammetry and differential pulse voltammetry to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the careful selection of electrochemical parameters to optimize the yield and purity of the product. The use of advanced electrochemical techniques and catalysts can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Acetonitrile, (p-chloroanilino)phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the p-chloroaniline moiety can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of p-chloroaniline in the presence of arylsulfinic acids can produce diaryl sulfone and N-phenylbenzenesulfonamide derivatives .
科学的研究の応用
Acetonitrile, (p-chloroanilino)phenyl-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of acetonitrile, (p-chloroanilino)phenyl-, involves its interaction with specific molecular targets. The compound can undergo nucleophilic attack, leading to the formation of intermediates that participate in further reactions. The presence of the p-chloroaniline moiety allows for various substitution and addition reactions, contributing to its versatility in organic synthesis .
類似化合物との比較
Similar Compounds
Acetonitrile: A simple nitrile used as a solvent and intermediate in organic synthesis.
p-Chloroaniline: An aromatic amine used in the production of dyes and pharmaceuticals.
Uniqueness
Acetonitrile, (p-chloroanilino)phenyl-, is unique due to its combination of properties from both acetonitrile and p-chloroaniline. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
4686-05-9 |
|---|---|
分子式 |
C14H11ClN2 |
分子量 |
242.70 g/mol |
IUPAC名 |
2-(4-chloroanilino)-2-phenylacetonitrile |
InChI |
InChI=1S/C14H11ClN2/c15-12-6-8-13(9-7-12)17-14(10-16)11-4-2-1-3-5-11/h1-9,14,17H |
InChIキー |
PEMLGSVHDFCRIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C#N)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



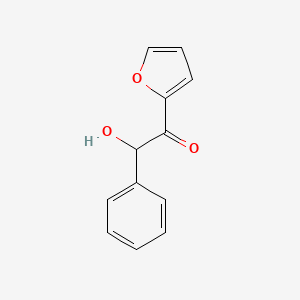
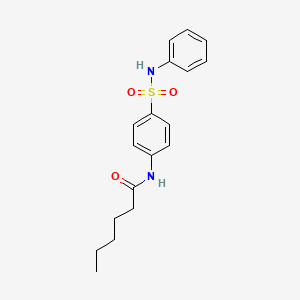
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081916.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15081919.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081920.png)

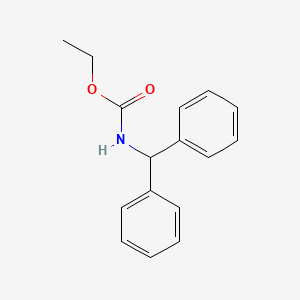
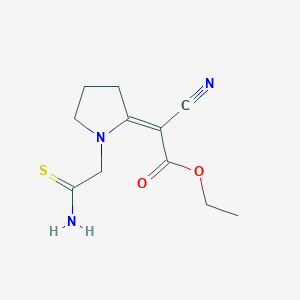
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15081954.png)
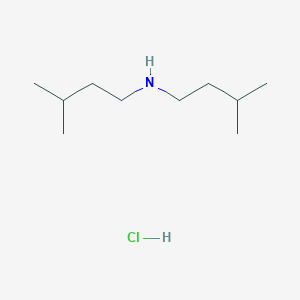
![3-(4-bromophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15081961.png)
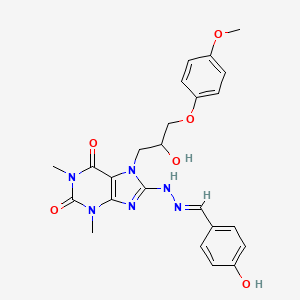
![N-[cyano(phenyl)methyl]benzamide](/img/structure/B15081972.png)
